molecular formula C13H8Cl2F6N4 B6595033 Fluazinam-2,6-diamino CAS No. 169327-82-6

Fluazinam-2,6-diamino

Cat. No.: B6595033
CAS No.: 169327-82-6
M. Wt: 405.12 g/mol
InChI Key: BQSFNWUOCXDPDU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fluazinam-2,6-diamino typically involves the reaction of 4-chloro-2-nitroaniline with 3-chloro-5-(trifluoromethyl)pyridine under specific conditions to yield the desired product . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through crystallization or other separation techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: Fluazinam-2,6-diamino undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted derivatives of this compound, which can have different functional groups replacing the original chloro or trifluoromethyl groups .

Properties

IUPAC Name

4-chloro-2-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(trifluoromethyl)benzene-1,2,3-triamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2F6N4/c14-6-1-4(12(16,17)18)3-24-11(6)25-10-7(22)2-5(13(19,20)21)8(15)9(10)23/h1-3H,22-23H2,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQSFNWUOCXDPDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)NC2=C(C=C(C(=C2N)Cl)C(F)(F)F)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2F6N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20904091
Record name 4-Chloro-N2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-(trifluoromethyl)-1,2,3-benzenetriamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20904091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169327-82-6
Record name 4-Chloro-N2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-(trifluoromethyl)-1,2,3-benzenetriamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20904091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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